5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-[(2,4-Dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylphenyl sulfenyl chloride with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.
Industry: Utilized in the development of new materials and chemical products with enhanced properties.
Mechanism of Action
The mechanism by which 5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and biological system under study.
Comparison with Similar Compounds
2,4-Dimethylphenyl sulfenyl chloride
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
Other pyrazole derivatives
Uniqueness: 5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
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Properties
IUPAC Name |
5-(2,4-dimethylphenyl)sulfanyl-1,3-diphenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c1-17-13-14-22(18(2)15-17)28-24-21(16-27)23(19-9-5-3-6-10-19)25-26(24)20-11-7-4-8-12-20/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESUSAFMTAEFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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